(6-Methoxy-1H-indol-2-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(6-methoxy-1H-indol-2-yl)methanamine |
InChI |
InChI=1S/C10H12N2O/c1-13-9-3-2-7-4-8(6-11)12-10(7)5-9/h2-5,12H,6,11H2,1H3 |
InChI Key |
JOSIBNUFVWDZJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)CN |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 6 Methoxy 1h Indol 2 Yl Methanamine Analogs
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the context of (6-Methoxy-1H-indol-2-yl)methanamine analogs, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the indole (B1671886) ring, the methoxy (B1213986) group, and the aminomethyl substituent.
The chemical shifts (δ) of the indole ring protons are particularly informative. For instance, the proton at the C3 position typically appears as a singlet, while the protons on the benzene (B151609) ring (C4, C5, and C7) exhibit distinct splitting patterns due to spin-spin coupling. The presence of the methoxy group at the C6 position influences the electronic environment of the neighboring protons, causing a discernible shift in their resonance frequencies. journals.co.za The protons of the aminomethyl group (-CH₂NH₂) at the C2 position also give rise to a characteristic signal, the multiplicity of which depends on the coupling with the amine protons.
The analysis of coupling constants (J) provides crucial information about the connectivity of protons. For example, the ortho-, meta-, and para-coupling between the aromatic protons help in assigning their specific positions on the indole ring. Conformational analysis of related indole alkaloids has been successfully performed using dynamic ¹H NMR spectroscopy, where temperature-dependent changes in the spectra reveal information about conformational equilibria. acs.org
Interactive Data Table: Representative ¹H NMR Data for a this compound Analog
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Indole) | ~8.0 | br s | - |
| H-7 | ~7.5 | d | 8.5 |
| H-4 | ~6.8 | d | 2.2 |
| H-5 | ~6.7 | dd | 8.5, 2.2 |
| H-3 | ~6.3 | s | - |
| OCH₃ | ~3.8 | s | - |
| CH₂ | ~3.9 | s | - |
| NH₂ | ~1.6 | br s | - |
Note: The chemical shifts and coupling constants are illustrative and can vary depending on the specific analog and the solvent used.
Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in a this compound analog gives rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The C2 carbon, being attached to the aminomethyl group and adjacent to the indole nitrogen, typically resonates at a characteristic downfield position. The C6 carbon, bearing the electron-donating methoxy group, is shielded and appears at a higher field compared to other aromatic carbons. The carbon of the methoxy group itself gives a signal in the range of 55-60 ppm. researchgate.net The chemical shifts of the other indole carbons (C3, C3a, C4, C5, C7, and C7a) provide a unique fingerprint for the specific substitution pattern. journals.co.zachemicalbook.com
Interactive Data Table: Representative ¹³C NMR Data for a this compound Analog
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | ~145 |
| C7a | ~138 |
| C3a | ~130 |
| C6 | ~156 |
| C4 | ~95 |
| C5 | ~112 |
| C7 | ~120 |
| C3 | ~100 |
| OCH₃ | ~56 |
| CH₂ | ~35 |
Note: The chemical shifts are illustrative and can vary with the specific analog and solvent.
For complex analogs, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connections between adjacent protons. For example, the correlation between the H-4, H-5, and H-7 protons on the benzene ring of the indole nucleus can be clearly established.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This powerful technique helps in piecing together the molecular framework by identifying long-range connectivities, such as the correlation between the methoxy protons and the C6 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule by observing through-space interactions between protons.
The combined application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound analogs. ipb.pt
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. gelest.com The IR spectrum of a this compound analog will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies include:
N-H Stretching: A sharp to broad band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the indole ring and the primary amine.
C-H Stretching: Bands in the region of 2850-3100 cm⁻¹ due to the aromatic and aliphatic C-H bonds.
C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
C-O Stretching: A strong absorption band around 1200-1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage of the methoxy group.
N-H Bending: The bending vibration of the N-H bond of the primary amine can be observed around 1600 cm⁻¹.
Conformational changes, such as those induced by temperature or light, can lead to shifts in the IR absorption bands, providing further insight into the molecular structure. nih.gov
Interactive Data Table: Characteristic IR Absorption Frequencies for a this compound Analog
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Indole N-H | Stretching | 3400 - 3450 |
| Amine N-H | Stretching | 3300 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1620 |
| C-O (Ether) | Stretching | 1210 - 1260 |
| N-H | Bending | 1590 - 1650 |
High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its molecular formula. nih.gov This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places.
In addition to molecular formula determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. upsc.seacs.org For this compound analogs, characteristic fragmentation pathways often involve the loss of the aminomethyl group or the methoxy group. The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. Techniques such as HPLC coupled with mass spectrometry (HPLC-MS) can be used to analyze complex mixtures of indole compounds. researchgate.netresearchgate.net
A common fragmentation for indole derivatives is the formation of a stable quinolinium ion. upsc.se For a 6-methoxy substituted indole, the presence of an oxygenated quinolinium ion at m/z 146 could be a characteristic fragment. upsc.se
X-ray Crystallography for Definitive Solid-State Structure Determination
For analogs of this compound, X-ray crystallography can confirm the planarity of the indole ring system and determine the conformation of the aminomethyl substituent relative to the ring. It also reveals intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal. nih.govnih.govresearchgate.net
Interactive Data Table: Illustrative Crystallographic Data for an Analog
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5 |
| b (Å) | 19.6 |
| c (Å) | 8.7 |
| β (°) | 99.0 |
| V (ų) | 1580 |
| Z | 4 |
Note: These values are hypothetical and serve as an example of the type of data obtained from an X-ray crystallographic analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of chromophoric molecules such as indole derivatives. The absorption of UV-Vis radiation by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The indole ring system, the core of this compound, possesses a distinct UV absorption profile dominated by π→π* transitions.
The electronic spectrum of the parent indole chromophore is primarily characterized by two absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov The ¹Lₑ band, typically found at shorter wavelengths (around 270-280 nm), often displays a distinct vibrational fine structure. The ¹Lₐ band appears at longer wavelengths (around 280-290 nm) and is generally broader and more sensitive to the polarity of the solvent. nih.gov In many indole derivatives, these two transitions overlap, complicating spectral interpretation. However, substitution on the indole ring can modulate the energies of these transitions, often leading to better resolution and providing valuable structural information. nih.govcapes.gov.br
The introduction of substituents onto the indole nucleus significantly influences the position and intensity of these absorption bands. The nature and position of the substituent are critical in determining the extent of these spectral shifts. An electron-donating group, such as the methoxy (-OCH₃) group at the C6 position, is known to interact with the π-electron system of the indole ring. This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This effect is attributed to the stabilization of the excited state relative to the ground state. Studies on related compounds, such as 5- and 6-hydroxyindoles, have demonstrated a clear separation and shifting of the ¹Lₐ and ¹Lₑ transitions, which supports the predicted influence of a C6-methoxy substituent. nih.gov Similarly, research on 5-methoxyindole (B15748) has shown a notable redshift in its absorption spectrum compared to unsubstituted indole. researchgate.net
The analysis of UV-Vis spectra of analogous compounds is crucial for predicting the spectral characteristics of this compound. The table below summarizes the absorption maxima (λmax) for indole and several substituted analogs, illustrating the electronic effects of different substituents on the indole chromophore.
| Compound | Substituent(s) | λmax (nm) | Solvent | Reference |
|---|---|---|---|---|
| Indole | - | 292, 616 (as indigo (B80030) product) | Not Specified | researchgate.net |
| 5-Methylindole (B121678) | 5-CH₃ | 296, 636 (as indigo product) | Not Specified | researchgate.net |
| 7-Methylindole | 7-CH₃ | Not Specified | Polyethylene Film | capes.gov.br |
| 5-Methoxyindole | 5-OCH₃ | Not Specified (Biotransformation product λmax at 296, 636 nm) | Not Specified | researchgate.net |
| 5-Methoxy-2-indolecarboxylic acid | 5-OCH₃, 2-COOH | Not Specified (Bathochromic shift from cyclohexane (B81311) to methanol) | Cyclohexane, Methanol | core.ac.uk |
| 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) Bromo-derivatives | 5,6-(OH)₂, 2-COOH, Br | ~330 | Not Specified | umaine.edu |
The data presented demonstrate the general trends in the UV-Vis spectra of substituted indoles. The formation of indigo-type dimers from indole and 5-methylindole under specific conditions shows strong absorption in the visible region (616-636 nm), while the monomeric indole derivatives primarily absorb in the UV region. researchgate.net The significant redshift observed for bromo-dihydroxyindole derivatives to ~330 nm highlights the strong effect of multiple electron-donating substituents on the indole chromophore. umaine.edu Based on these findings, it is anticipated that this compound will exhibit characteristic absorption bands with a noticeable bathochromic shift compared to unsubstituted indole, reflecting the combined electronic contributions of the methoxy group at C6 and the methanamine group at C2.
Theoretical and Computational Investigations of 6 Methoxy 1h Indol 2 Yl Methanamine and Indole Systems
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical methods are instrumental in understanding the intrinsic electronic properties of molecules. For (6-Methoxy-1H-indol-2-yl)methanamine, these studies focus on the distribution of electrons and the energies of molecular orbitals, which are fundamental to its reactivity and stability.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals provide critical insights into the molecule's electrophilic and nucleophilic nature.
The HOMO is associated with the molecule's ability to donate electrons, characterizing its nucleophilicity. youtube.com In indole (B1671886) systems, the HOMO is typically a π-orbital delocalized across the bicyclic ring structure. researchgate.net For this compound, the presence of the electron-donating methoxy (B1213986) group at the C6 position and the aminomethyl group at the C2 position is expected to raise the energy of the HOMO, enhancing its electron-donating capacity compared to unsubstituted indole. The HOMO energy is a key indicator of the molecule's susceptibility to electrophilic attack.
Conversely, the LUMO relates to the molecule's ability to accept electrons, defining its electrophilicity. youtube.com The LUMO in indole derivatives is generally a π*-antibonding orbital. The energy gap between the HOMO and LUMO is a crucial parameter for molecular stability; a larger gap implies higher stability and lower chemical reactivity. dntb.gov.ua Computational studies on related methoxy-indole derivatives have shown that such substitutions can influence the HOMO-LUMO gap. dntb.gov.uaresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Indole Systems
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Indole | -5.8 to -6.2 | -1.1 to -1.2 | 4.7 to 5.0 |
| 7-Azaindole | -6.2 | -1.1 | 5.1 |
| 5-(4-nonylphenyl)-7-azaindole | -6.0 | -1.2 | 4.8 |
Note: These values are based on published data for related indole compounds and are for illustrative purposes. researchgate.net Actual values for this compound would require specific DFT calculations.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.net The map is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue signifies regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com Green and yellow areas represent neutral or weakly polar regions. researchgate.net
For this compound, the EPS map would be expected to show significant negative potential (red) around the nitrogen atom of the indole ring, the nitrogen atom of the aminomethyl group, and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. These sites represent the most likely points for hydrogen bonding and interaction with electrophiles. researchgate.net The hydrogen atom attached to the indole nitrogen would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The aromatic ring itself would display a mixed potential, reflecting the delocalized π-electron system.
Density Functional Theory (DFT) Calculations for Molecular Geometry, Vibrational Frequencies, and Reaction Energetics
Density Functional Theory (DFT) is a powerful computational method used to predict the properties of molecules with high accuracy. researchgate.netnih.gov Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide detailed information on the molecule's ground-state geometry, vibrational modes, and the energetics of chemical reactions. dntb.gov.uaresearchgate.netbas.bg
Molecular Geometry: DFT calculations can determine the optimal three-dimensional structure of this compound, providing precise bond lengths, bond angles, and dihedral angles. researchgate.net The indole ring is expected to be largely planar, with the substituents (methoxy and aminomethyl groups) positioned in their lowest energy conformations. For instance, studies on similar structures reveal typical C-N bond lengths around 1.47 Å. mdpi.com
Vibrational Frequencies: Theoretical vibrational analysis via DFT can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C-H stretching of the aromatic ring and methyl group, C-O stretching of the methoxy group, and various bending and torsional modes. bas.bg These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Reaction Energetics: DFT is also employed to study the energy changes that occur during chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine reaction barriers (activation energies) and reaction enthalpies. This information is crucial for understanding the mechanisms and feasibility of reactions involving this compound. For example, QM/MM simulations have been used to investigate the complex reaction mechanisms of indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme that metabolizes tryptophan. nih.govacs.org
Table 2: Illustrative Calculated Geometrical Parameters for an Indole Derivative
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-C3 | ~1.38 Å |
| Bond Length | N1-C2 | ~1.37 Å |
| Bond Length | C6-O | ~1.36 Å |
| Bond Angle | C2-N1-C7a | ~108° |
| Dihedral Angle | C5-C6-O-C(methyl) | ~0° or ~180° |
Note: These are representative values based on general knowledge of indole structures and are not specific to this compound.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are used to explore the different spatial arrangements (conformations) of a molecule and to study how molecules interact with each other.
Torsional Strain and Conformational Preferences
This compound possesses several rotatable single bonds, leading to various possible conformations. The key rotations are around the C2-CH₂ bond and the CH₂-NH₂ bond. The rotation around these bonds is not entirely free due to torsional strain, which arises from the repulsion between electron clouds of adjacent atoms or groups. youtube.com
Conformational analysis aims to identify the most stable conformers (those with the lowest energy). This is typically done by systematically rotating the bonds and calculating the potential energy at each step. The resulting potential energy surface reveals the energy minima corresponding to stable conformers and the energy barriers between them. For the aminomethyl side chain, staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. youtube.com Steric hindrance between the amino group and the indole ring will also play a significant role in determining the preferred rotational angle.
Intermolecular Interactions in Aggregated States
In the solid state or in concentrated solutions, molecules of this compound will interact with each other. The nature of these intermolecular forces dictates the packing in crystals and the behavior in aggregates. researchgate.net
The primary intermolecular interactions for this molecule are:
Hydrogen Bonding: The indole N-H group and the primary amine (-NH₂) group are excellent hydrogen bond donors. The nitrogen atoms of the indole and amine, along with the oxygen atom of the methoxy group, are effective hydrogen bond acceptors. This allows for the formation of extensive hydrogen-bonded networks, significantly influencing the physical properties of the substance. nih.govyoutube.com
π-π Stacking: The planar, electron-rich indole ring system can participate in π-π stacking interactions. nih.gov These interactions, where two aromatic rings are arranged in a face-to-face or offset manner, contribute significantly to the stability of molecular aggregates. acs.org Studies on related indole complexes have shown that these stacking interactions are crucial in both crystalline and solution phases. nih.gov
Computational models can be used to simulate these interactions and calculate the binding energies of dimers and larger clusters, providing insight into the structure of the aggregated state. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Indole |
| 7-Azaindole |
| 5-(4-nonylphenyl)-7-azaindole |
| Tryptophan |
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry has become an indispensable tool for unraveling the intricate details of chemical reactions involving indole derivatives. By modeling the potential energy surface, researchers can identify transition states, intermediates, and the most likely reaction pathways. This insight is crucial for optimizing reaction conditions and for predicting the feasibility of new synthetic routes.
A variety of computational methods are employed to study indole reaction mechanisms. Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. dntb.gov.ua For instance, DFT calculations have been used to investigate the regioselectivity of cycloaddition reactions involving indolynes, revealing that the polarization of the indolyne intermediate dictates the reaction outcome. iaps.org.in In one study, the M06-2X density functional with the 6-311+G(2df,p) basis set was used to show that 6,7-indolynes are highly polar, leading to a preference for contrasteric products in cycloadditions with 2-substituted furans. iaps.org.in
Molecular Electron Density Theory (MEDT) has also been applied to understand the nature of intramolecular [3+2] cycloaddition reactions of indole derivatives. dntb.gov.ua These studies analyze the electronic structure of the transition states to determine whether a reaction is concerted or stepwise and to explain the observed stereoselectivity. dntb.gov.ua For example, an MEDT study on an intramolecular [3+2] cycloaddition of an indole-containing nitrone revealed a one-step, slightly asynchronous mechanism for the favored fused-endo pathway. dntb.gov.ua
Furthermore, computational studies have been instrumental in understanding rearrangement reactions of indole-containing molecules. DFT calculations have been used to rationalize the mechanism of Brønsted acid-initiated formal iaps.org.inmdpi.com-rearrangements of ene-aldimines, which are useful for synthesizing homoallylic amines. These computational models can trace the protonation steps and bond-breaking/forming events that constitute the reaction pathway.
The following table summarizes some of the computational approaches used to elucidate reaction mechanisms in indole systems.
| Computational Method | Application in Indole Chemistry | Key Findings |
| Density Functional Theory (DFT) | Investigation of cycloaddition regioselectivity | Revealed the role of indolize polarization in determining reaction outcomes. iaps.org.in |
| Molecular Electron Density Theory (MEDT) | Analysis of intramolecular [3+2] cycloadditions | Characterized the concertedness and stereoselectivity of the reaction. dntb.gov.ua |
| DFT | Elucidation of rearrangement reaction mechanisms | Rationalized the pathway of Brønsted acid-initiated rearrangements. |
| Ab initio methods | Study of vapor-phase indole synthesis | Proposed an overall reaction pathway to guide catalyst design. |
In Silico Design and Prediction of Novel Indole-Based Scaffolds
The in silico design of novel molecules represents a paradigm shift in drug discovery and materials science, moving from serendipitous discovery to rational design. For indole-based scaffolds, computational techniques are extensively used to predict the biological activity and pharmacokinetic properties of new derivatives, thereby prioritizing synthetic efforts on the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of in silico design. By correlating molecular descriptors with biological activity, QSAR models can predict the potency of unsynthesized compounds. For example, 3D-QSAR and pharmacophore modeling have been used to validate the observed antitumor properties of newly synthesized spiro-indoles and to identify the key structural features controlling their activity.
Molecular docking is another powerful tool that predicts the binding orientation and affinity of a ligand to a target protein. This method is widely used in the design of indole-based enzyme inhibitors. For instance, docking studies have been performed on indole-based N-acyl-L-homoserine lactone mimics to examine their potential to inhibit quorum sensing in Pseudomonas aeruginosa. Similarly, docking simulations have been employed to identify promising indole-benzimidazole-isoxazole derivatives as dual inhibitors of topoisomerase I and topoisomerase II for anticancer applications. mdpi.com
Computational ADME (Absorption, Distribution, Metabolism, and Excretion) analysis is crucial for predicting the drug-likeness of novel compounds. These predictions help to filter out candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles. For instance, computational ADME analysis was performed on a series of (5-methoxy-2-methyl-1H-indol-3-yl)-N'-(substituted benzylidene) acetohydrazide derivatives designed for neuroprotection. mdpi.com
The table below presents examples of in silico designed indole-based scaffolds and their predicted properties.
| Designed Scaffold | Computational Method | Predicted Property/Target |
| Spiro-indoles | 3D-QSAR, Pharmacophore modeling | Antitumor activity against HeLa cells |
| Indole-benzimidazole-isoxazoles | Molecular docking | Dual inhibition of topoisomerase I and II mdpi.com |
| Indole-based AHL mimics | Molecular docking | Inhibition of quorum sensing in P. aeruginosa |
| Indole-based hydrazide-hydrazones | Computational ADME analysis | Favorable pharmacokinetic properties for neuroprotection mdpi.com |
Through these and other computational approaches, the vast chemical space of indole derivatives can be efficiently explored, accelerating the discovery of new molecules with tailored functionalities. While specific computational data for this compound is yet to be widely published, the established methodologies for other indole systems provide a clear roadmap for future theoretical investigations of this compound and its potential derivatives.
Mechanistic Studies of Chemical Transformations Involving Indole Methanamines
Elucidation of Reaction Mechanisms in Indole (B1671886) Ring Formation Pathways
The synthesis of the 6-methoxyindole (B132359) core, the foundational scaffold of (6-Methoxy-1H-indol-2-yl)methanamine, can be achieved through several classical and modern synthetic routes. The mechanisms of these pathways dictate the feasibility, efficiency, and regiochemical outcome of the synthesis.
Fischer Indole Synthesis: This is arguably the most renowned method for indole synthesis, involving the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgbyjus.comtestbook.com For the synthesis of a 6-methoxyindole, the process would commence with the condensation of 4-methoxyphenylhydrazine with a suitable aldehyde or ketone, such as chloroacetaldehyde, to form the corresponding hydrazone. The established mechanism proceeds through several key steps:
Tautomerization: The initial phenylhydrazone isomerizes to its enamine tautomer. byjus.com
wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes an irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement (a variant of the Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond. byjus.com
Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by a nucleophilic attack of the amino group onto the imine carbon to form a five-membered aminoindoline ring.
Elimination: Finally, elimination of ammonia (B1221849) from the aminoindoline yields the aromatic indole ring. wikipedia.org
The presence of the methoxy (B1213986) group at the para-position of the phenylhydrazine (B124118) ring is crucial. As an electron-donating group, it influences the nucleophilicity of the aromatic ring and can affect the rate of the key sigmatropic rearrangement and cyclization steps. Studies have shown that electron-donating groups generally facilitate the Fischer synthesis. nih.gov However, unusual reaction pathways have been observed with methoxy-substituted phenylhydrazones, where cyclization can occur at the methoxy-substituted carbon, sometimes leading to unexpected products if conditions are not carefully controlled. nih.gov
Batcho-Leimgruber Indole Synthesis: This method provides a powerful alternative to the Fischer synthesis and is often preferred for its milder conditions and high yields, especially in industrial settings. wikipedia.orgresearchgate.net The synthesis of 6-methoxyindole via this route starts from 4-methoxy-2-nitrotoluene. thieme-connect.com
Enamine Formation: The starting material reacts with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-nitroenamine. wikipedia.orgresearchgate.net The acidity of the methyl group is enhanced by the ortho-nitro group, facilitating this condensation. researchgate.net
Reductive Cyclization: The key step is the reduction of the nitro group to an amine. This is typically achieved using reducing agents like Raney nickel with hydrazine (B178648), H₂/Pd-C, or stannous chloride. wikipedia.org The newly formed aniline (B41778) then spontaneously cyclizes onto the enamine double bond, followed by the elimination of the secondary amine (e.g., dimethylamine (B145610) or pyrrolidine) to generate the indole ring. youtube.com
Madelung Synthesis: Though requiring harsh conditions (strong base and high temperatures), the Madelung synthesis is a viable, base-catalyzed route involving the intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.orgbhu.ac.in To form a 6-methoxyindole, the precursor would be N-formyl-4-methoxy-2-methylaniline. The mechanism involves deprotonation of both the amide nitrogen and the benzylic methyl group by a strong base, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. Subsequent dehydration yields the indole. wikipedia.org
| Synthesis Method | Starting Material for 6-Methoxyindole | Key Mechanistic Step | Catalyst/Reagent |
|---|---|---|---|
| Fischer Indole Synthesis | 4-Methoxyphenylhydrazine + Aldehyde/Ketone | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | Brønsted or Lewis Acids (e.g., HCl, ZnCl₂) |
| Batcho-Leimgruber Synthesis | 4-Methoxy-2-nitrotoluene | Reductive Cyclization of a nitroenamine | DMF-DMA, Pyrrolidine, then H₂/Raney Ni |
| Madelung Synthesis | N-acyl-4-methoxy-2-methylaniline | Base-catalyzed Intramolecular Cyclization | Strong Base (e.g., NaOEt, KOtBu) at high temp. |
Mechanistic Pathways of Derivatization Reactions at the Methanamine Moiety
The primary amine of the methanamine moiety is a rich site for chemical modification, allowing for the construction of diverse molecular libraries. The lone pair of electrons on the nitrogen atom makes it both a potent nucleophile and a base.
N-Acylation: This is a fundamental transformation where the amine reacts with an acylating agent (e.g., acid chlorides, anhydrides, or thioesters) to form an amide. The mechanism is a classic nucleophilic acyl substitution. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of a leaving group (e.g., chloride, carboxylate, or thiolate) yields the stable N-acylated product. nih.gov The chemoselectivity of N-acylation over C-acylation of the indole ring can be controlled by the choice of reagents and conditions. nih.gov
N-Alkylation and Reductive Amination: Direct N-alkylation with alkyl halides can be challenging due to potential over-alkylation. A more controlled and widely used method is reductive amination. Here, this compound reacts with an aldehyde or ketone to form an intermediate imine (or Schiff base). This imine is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the corresponding secondary or tertiary amine. The mechanism involves nucleophilic attack of the primary amine on the carbonyl, dehydration to the imine, and subsequent hydride reduction of the C=N double bond.
Schiff Base Formation: The condensation reaction with aldehydes or ketones to form imines is a reversible equilibrium reaction. The mechanism is initiated by the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. This is followed by proton transfer and acid-catalyzed dehydration (elimination of a water molecule) to give the final imine product. The electron-rich indole ring can influence the stability and reactivity of the resulting imine.
| Reaction | Reagent Type | Key Intermediate | General Mechanism |
|---|---|---|---|
| N-Acylation | Acid Chloride, Anhydride, Thioester | Tetrahedral Intermediate | Nucleophilic Acyl Substitution |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Imine (Schiff Base) | Condensation followed by Hydride Reduction |
| Schiff Base Formation | Aldehyde/Ketone | Carbinolamine | Nucleophilic Addition-Elimination |
Reaction Kinetics and Thermodynamics of Indole-Based Syntheses and Transformations
The kinetics and thermodynamics of indole synthesis are fundamentally governed by the high energetic payoff of forming the aromatic indole ring system.
Kinetic Considerations: While thermodynamically favorable, the kinetic barriers of the intermediate steps can be substantial. In the Fischer synthesis, the wikipedia.orgwikipedia.org-sigmatropic rearrangement has a significant activation energy, often necessitating elevated temperatures or acid catalysis to proceed at a reasonable rate. testbook.com The nature of the substituents on the phenylhydrazine ring can modulate this barrier; electron-donating groups like methoxy can increase the electron density of the rearranging system, potentially lowering the activation energy for cyclization. In the Madelung synthesis, the high temperatures required (200–400 °C) reflect the high activation energy needed for the base-catalyzed deprotonation and intramolecular cyclization. wikipedia.org
| Factor | Influence on Indole Synthesis | Mechanistic Implication |
|---|---|---|
| Aromatization | Strong thermodynamic driving force (large negative ΔG) | Makes the final elimination step largely irreversible. |
| wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | Often the rate-determining step in Fischer synthesis; high activation energy. | Requires thermal energy or acid catalysis to overcome the kinetic barrier. |
| Methoxy Substituent | Electron-donating; can lower activation energy for electrophilic-type steps. | Potentially accelerates the rate of cyclization. |
| Base Strength/Temperature | Crucial for overcoming kinetic barriers in the Madelung synthesis. | High energy input needed for deprotonation and intramolecular C-C bond formation. |
Catalysis and Reaction Pathway Investigation for Optimized Synthesis
Catalysis is pivotal in indole synthesis, enabling reactions to proceed under milder conditions, with higher efficiency, and often with improved selectivity.
Acid Catalysis: The Fischer indole synthesis is a classic example of acid-catalyzed transformation. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are effective. wikipedia.org The catalyst's role is to protonate the hydrazone, which facilitates the key tautomerization to the reactive enamine and subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement. Investigations into different acid catalysts have shown that the choice can influence the reaction rate and, in some cases, the regiochemical outcome, particularly with asymmetrically substituted ketones. byjus.com
Metal Catalysis: Modern synthetic methods increasingly rely on transition metal catalysis.
Palladium: The Buchwald modification of the Fischer synthesis uses a palladium catalyst to first form the N-arylhydrazone from an aryl bromide and a hydrazone, expanding the substrate scope. wikipedia.org Palladium catalysts are also used in reductive cyclization steps, such as using Pd/C for the hydrogenation of the nitro group in the Batcho-Leimgruber synthesis. wikipedia.org
Ruthenium: Tandem reactions catalyzed by ruthenium have been developed, for instance, a hydrogen-transfer Fischer indole synthesis that starts from an alcohol. organic-chemistry.org
Raney Nickel: This is a classic and effective catalyst for the reductive cyclization step in the Batcho-Leimgruber synthesis, often used with hydrazine as a hydrogen source. wikipedia.org
Organocatalysis: The rise of organocatalysis has provided metal-free alternatives for transformations involving indoles. For derivatization reactions, chiral organocatalysts can be employed. For example, chiral phosphoric acids have been used to catalyze the asymmetric Friedel-Crafts reaction of indoles with imines, providing a direct route to chiral 3-indolyl-methanamine structures. nih.gov
Stereochemical Control and Asymmetric Synthesis Mechanisms
While this compound itself is achiral, it serves as a valuable precursor for the synthesis of chiral molecules. Asymmetric synthesis strategies can be applied either during the formation of a more complex scaffold from this building block or in the synthesis of chiral derivatives via the methanamine handle.
Asymmetric Reduction: A common strategy to introduce chirality is the asymmetric reduction of an imine derived from this compound. For instance, condensation with a ketone followed by reduction of the resulting prochiral imine using a chiral reducing agent or a catalyst system can yield a chiral amine. Chiral Brønsted acids have been shown to effectively catalyze the asymmetric transfer hydrogenation of related cyclic imines (3H-indoles) using a Hantzsch ester as the hydrogen source, affording optically active indolines with high enantioselectivity. acs.orgnih.govorganic-chemistry.org The proposed mechanism involves the formation of a chiral ion pair between the protonated imine and the chiral phosphate (B84403) anion, which shields one face of the imine, directing the hydride attack from the less hindered face.
Asymmetric Friedel-Crafts Reactions: The indole nucleus can participate as a nucleophile in asymmetric Friedel-Crafts reactions. While typically occurring at the C3 position, this highlights a general principle. The reaction of an indole with an electrophile, such as an imine, in the presence of a chiral catalyst (e.g., a chiral Lewis acid or a bifunctional organocatalyst like a cinchona alkaloid), can proceed with high enantioselectivity. nih.gov The catalyst coordinates to the electrophile, creating a chiral environment that dictates the face-selective attack by the indole nucleophile.
Use of Chiral Auxiliaries: An alternative approach involves temporarily attaching a chiral auxiliary to the methanamine nitrogen. This auxiliary can direct the stereochemical outcome of a subsequent reaction on the molecule. After the desired transformation, the auxiliary is cleaved to reveal the chiral product.
These mechanistic principles provide a framework for the rational design of synthetic routes to new and complex molecules derived from this compound, enabling control over reactivity, selectivity, and stereochemistry.
Advanced Applications in Synthetic Organic Chemistry
(6-Methoxy-1H-indol-2-yl)methanamine as a Versatile Synthetic Intermediate in Complex Molecule Synthesis
The strategic placement of functional groups in this compound makes it a highly useful intermediate for the synthesis of complex molecules, particularly those with pharmaceutical applications. The primary amine provides a nucleophilic handle for a variety of chemical transformations, while the methoxy-substituted indole (B1671886) ring can participate in a range of coupling and cyclization reactions.
A notable example of its application is in the synthesis of inhibitors for the solute carrier family 6 member 19 (SLC6A19), which is a target for certain metabolic disorders. In a patented synthetic route, this compound serves as a key precursor. The synthesis involves the initial preparation of 6-methoxy-1H-indole-2-carboxamide from 6-methoxy-1H-indole-2-carboxylic acid. This amide is then further elaborated to yield the target methanamine, demonstrating its role as a crucial building block in a multi-step synthesis of biologically active compounds. Current time information in Jakarta, ID.
The general reactivity of methoxy-activated indoles further underscores the potential of this compound as a synthetic intermediate. The methoxy (B1213986) group enhances the electron-donating nature of the indole ring, influencing its regiochemical behavior in various reactions. chim.it This activation can be strategically exploited in the synthesis of complex natural products and their analogues.
| Intermediate | Starting Material | Key Transformation | Application | Reference |
| This compound | 6-Methoxy-1H-indole-2-carboxylic acid | Amidation and subsequent reduction | Synthesis of SLC6A19 inhibitors | Current time information in Jakarta, ID. |
Development of Novel Reagents and Ligands Featuring the Indole Methanamine Motif
The indole methanamine motif is a promising scaffold for the design of novel reagents and ligands for catalysis. The indole nitrogen and the primary amine can act as coordination sites for metal centers, creating bidentate or even polydentate ligands upon further functionalization. While specific research on ligands derived directly from this compound is not extensively documented, the broader class of indole-based ligands has seen significant development and application in catalysis.
For instance, novel indole-based ligands have been synthesized and used to create magnesium complexes that are effective catalysts for the ring-opening polymerization of lactide and ε-caprolactone. nih.gov These ligands, which feature different substituents on the indole ring, highlight the tunability of the electronic and steric properties of indole-based scaffolds for catalytic applications. Furthermore, indole-functionalized N-heterocyclic carbenes (NHCs) have been used to prepare copper, gold, palladium, and rhodium complexes that show catalytic activity in transformations like hydrohydrazination and transfer hydrogenation. bohrium.comnih.gov
The potential for this compound in this area lies in its inherent functionality. The primary amine can be readily converted into amides, imines, or other functional groups to create a diverse library of ligands. The methoxy group can also influence the electronic properties of the resulting metal complexes, potentially enhancing their catalytic activity or selectivity. nih.gov The development of such ligands could lead to new catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. mdpi.compreprints.org
| Ligand Class | Metal Center | Catalytic Application | Key Feature | Reference |
| Indole-based N-Heterocyclic Carbenes | Copper, Gold, Palladium, Rhodium | Hydrosilylation, N-arylation, Hydrohydrazination, Transfer hydrogenation | Strong σ-donating properties and tunable steric/electronic effects | bohrium.comnih.gov |
| Pendant Indolyl Ligands | Magnesium | Ring-opening polymerization of lactide and ε-caprolactone | Tunable electronic properties based on indole substituents | nih.gov |
Utilization in Material Science and Functional Soft Materials
The incorporation of indole moieties into polymers and other materials can impart desirable electronic, optical, and thermal properties. While the direct use of this compound in material science is not yet widely reported, the broader field of indole-based functional materials suggests significant potential.
Research has demonstrated the synthesis of high-molecular-weight indole-based functional polymers through catalyst-free C-N coupling reactions. rsc.org These polymers exhibit good thermal stability and strong solid-state fluorescence, with some derivatives acting as efficient blue-light emitters. rsc.org The electrochemical activity of the indole rings in these polymers also allows for cross-linking, opening up possibilities for the creation of new functional films and coatings. rsc.org Indole has also been explored as a sustainable aromatic unit for producing high-quality biopolyesters with excellent thermal properties and recyclability. rsc.org
Given these precedents, this compound could serve as a valuable monomer or functionalizing agent in the development of new materials. The primary amine group can be readily incorporated into polymer backbones through reactions like polyamidation or polyimidation. The methoxy-substituted indole ring could enhance the fluorescence and electronic properties of the resulting polymers, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or other electronic devices. The potential for creating well-defined, functional polymers from indole derivatives is a rapidly growing area of research. researchgate.net
Applications in Analytical Chemistry Methodologies
Fluorescent probes are indispensable tools in analytical chemistry for the sensitive and selective detection of various analytes. The intrinsic fluorescence of the indole scaffold, particularly when substituted with electron-donating groups like a methoxy group, makes it an attractive core for the design of new fluorescent probes. nih.gov
While specific applications of this compound as a fluorescent probe in non-biological assays are not yet established, related research provides a strong rationale for its potential in this area. For example, the fluorescence properties of melatonin, which also contains a 5-methoxyindole (B15748) core, have been improved through chemical modification to develop novel fluorescent ligands for receptor studies. nih.govacs.org These modifications aimed to enhance the quantum yield and shift the emission wavelength to a more useful range for biological imaging. nih.govacs.org Similarly, pyranoindoles, which are structurally related to methoxyindoles, have been synthesized and shown to exhibit interesting photophysical properties, with some derivatives displaying significant quantum yields and large Stokes shifts. mdpi.com
The this compound structure could be a starting point for developing new fluorescent probes. The primary amine offers a convenient site for attaching recognition units for specific analytes. The combination of the methoxyindole fluorophore and a selective binding moiety could lead to the creation of "turn-on" or "turn-off" fluorescent sensors for a variety of targets in non-biological assays. Further research into the photophysical properties of derivatives of this compound is warranted to explore this potential.
Role in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The indole ring, with its ability to participate in hydrogen bonding, π-π stacking, and cation-π interactions, is a valuable component in the construction of supramolecular assemblies and host-guest systems.
Currently, there is limited specific information available in the scientific literature regarding the role of this compound in supramolecular chemistry and host-guest systems. However, the structural features of the molecule suggest a number of potential applications in this field. The N-H group of the indole ring and the N-H bonds of the primary amine can act as hydrogen bond donors, while the oxygen of the methoxy group and the nitrogen of the amine can act as hydrogen bond acceptors. These features could be exploited to direct the self-assembly of the molecule into well-defined supramolecular structures.
Furthermore, the indole nucleus can act as a guest molecule, binding within the cavity of a larger host molecule. The methoxy and methanamine substituents would influence the binding affinity and selectivity of such host-guest interactions. The development of host molecules that can selectively bind this compound or its derivatives could have applications in areas such as sensing, separation, and controlled release. While this remains a largely unexplored area for this specific compound, the rich supramolecular chemistry of the broader indole family suggests that this compound holds promise as a building block for the creation of novel supramolecular systems.
Emerging Research Avenues and Future Directions in 6 Methoxy 1h Indol 2 Yl Methanamine Chemistry
Sustainable and Bio-Inspired Synthetic Strategies for Indole (B1671886) Methanamines
The chemical industry is increasingly moving towards greener and more sustainable practices, a trend that is profoundly influencing the synthesis of indole derivatives. nih.govresearchgate.net Traditional methods for synthesizing indoles often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. nih.gov To address these challenges, researchers are exploring a variety of sustainable approaches.
One promising strategy is the use of green solvents and catalyst-free conditions . openmedicinalchemistryjournal.com For instance, reactions conducted in water or under solvent-free conditions, sometimes facilitated by visible light irradiation, offer an environmentally benign alternative to conventional methods. openmedicinalchemistryjournal.com Another approach involves the development of innovative two-step reactions that utilize inexpensive and readily available starting materials, such as anilines and glyoxal (B1671930) dimethyl acetal (B89532), to assemble the indole core under mild, metal-free conditions. rsc.org
Bio-inspired synthesis and biocatalysis are also gaining traction as powerful tools for creating complex indole alkaloids. nih.govnumberanalytics.com Enzymes, for example, can catalyze reactions with high chemo-, regio-, and stereoselectivity, often under mild, aqueous conditions. nih.gov This approach is particularly valuable for the synthesis of molecules with specific stereochemistry, a critical factor in their biological activity. numberanalytics.com The use of enzymes can reduce the need for hazardous chemicals and contribute to more sustainable manufacturing processes. numberanalytics.com Furthermore, researchers are investigating the use of photocatalytic radical cascade reactions, which can enable the formation of multiple chemical bonds in a green and economical manner, to synthesize a wide array of indole alkaloids. acs.org
A summary of sustainable approaches in indole synthesis is presented in the table below:
| Sustainable Approach | Description | Key Advantages | Example |
| Green Solvents | Utilizing environmentally friendly solvents like water or ionic liquids. nih.govresearchgate.net | Reduced toxicity and waste. nih.gov | Synthesis of bis(indolyl)methane using a dodecyl sulfonic acid catalyst in water. openmedicinalchemistryjournal.com |
| Catalyst-Free Conditions | Reactions that proceed without the need for a catalyst, often initiated by light or heat. openmedicinalchemistryjournal.com | Cost-effective and avoids metal contamination. openmedicinalchemistryjournal.com | Visible light-mediated synthesis of indole derivatives from substituted benzaldehydes and indoles. openmedicinalchemistryjournal.com |
| Biocatalysis | Employing enzymes to catalyze specific chemical transformations. nih.govnumberanalytics.com | High selectivity, mild reaction conditions, and reduced environmental impact. nih.govnumberanalytics.com | Enzymatic synthesis of indoline (B122111) nitrones using OxaD. nih.gov |
| Photoredox Catalysis | Using visible light to initiate radical cascade reactions. acs.org | Green, economical, and allows for the formation of complex molecules. acs.org | Collective asymmetric total synthesis of 42 monoterpene indole alkaloids. acs.org |
Automation and High-Throughput Synthesis in Indole Chemistry Research
The demand for large and diverse libraries of chemical compounds for drug screening has spurred the development of automated and high-throughput synthesis methods. nih.govrsc.orgnih.gov These technologies are revolutionizing the way indole derivatives are synthesized and optimized. nih.govrsc.orgnih.gov
Acoustic droplet ejection (ADE) technology , for example, enables the rapid and precise dispensing of nanoliter-sized droplets, allowing for the miniaturization and automation of synthetic reactions on a nanomole scale. nih.govrsc.org This approach dramatically accelerates the screening of reaction conditions and the generation of diverse compound libraries, while significantly reducing the consumption of resources and the production of waste. nih.govrsc.org
Flow chemistry , another powerful automation tool, involves performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion. nih.goveurekalert.orglabmanager.com Microflow synthesis, which utilizes channels with inner diameters of about 1 mm, allows for extremely rapid mixing and precise control over reaction times. eurekalert.orglabmanager.com This can be particularly advantageous for reactions involving unstable intermediates, as it minimizes the formation of unwanted byproducts and can lead to higher yields of the desired product. eurekalert.orglabmanager.com Automated multistep continuous flow synthesis has been successfully employed for the rapid and efficient production of complex, pharmacologically significant indolylthiazoles. nih.gov
The benefits of automation and high-throughput synthesis in indole chemistry are summarized below:
| Technology | Principle | Advantages | Application in Indole Synthesis |
| Acoustic Droplet Ejection (ADE) | Uses sound waves to transfer nanoliter droplets of reagents. nih.govrsc.org | Miniaturization, speed, reduced resource consumption, and waste. nih.govrsc.org | High-throughput screening of Ugi-type reactions to produce diverse indole derivatives. nih.govnih.gov |
| Flow Chemistry/Microflow Synthesis | Reactions are performed in a continuous stream within small channels. nih.goveurekalert.orglabmanager.com | Precise control of reaction parameters, rapid mixing, and improved safety and scalability. eurekalert.orglabmanager.com | Ultrafast and simple synthesis of indole derivatives with limited side reactions. eurekalert.orglabmanager.com |
Integration of Machine Learning and Artificial Intelligence in Chemical Synthesis Design and Optimization
In the context of indole synthesis, ML models can be trained on large datasets of chemical reactions to predict the yield of a particular reaction under a given set of conditions. beilstein-journals.org This allows chemists to identify the optimal conditions for a reaction without the need for extensive and time-consuming experimental screening. ucla.edu Bayesian optimization, an iterative algorithm, has shown to be more efficient than human decision-making in optimizing reaction conditions. ucla.edu
Furthermore, AI can be used to develop computer-aided molecular design processes. ameslab.gov By combining molecular fragments and using ML to predict binding affinities, it is possible to design new ligands with desired properties. ameslab.gov AI is also being used to develop automated synthesis platforms where the AI not only predicts optimal conditions but also interprets the results and designs subsequent experiments, creating a closed-loop system for autonomous research. eurekalert.org
The impact of AI and ML on indole chemistry is highlighted in the following table:
| AI/ML Application | Description | Potential Impact on Indole Synthesis |
| Reaction Optimization | ML algorithms predict the outcome of reactions based on various parameters. beilstein-journals.orgucla.edu | Faster and more efficient optimization of reaction conditions, leading to higher yields and reduced waste. ucla.edu |
| Predictive Modeling | AI models can predict the properties of molecules, such as their biological activity or toxicity. acs.orgresearchgate.net | Accelerated discovery of new drug candidates with improved properties. |
| Automated Synthesis | AI-driven systems that can design, execute, and optimize chemical reactions autonomously. mdpi.comeurekalert.org | Increased research efficiency and the ability to explore a wider chemical space. eurekalert.org |
| Retrosynthetic Analysis | AI tools can propose synthetic routes for complex target molecules. mdpi.com | Facilitates the design of novel and more efficient synthetic pathways. |
Exploration of Novel Chemical Reactions and Transformations for Indole Methanamines
The development of novel chemical reactions and transformations is crucial for expanding the chemical space accessible from (6-Methoxy-1H-indol-2-yl)methanamine and its derivatives. The indole-2-carboxamide core, a close relative of the target compound, serves as a versatile starting point for the synthesis of a wide range of polycyclic indole structures through both intramolecular and intermolecular cyclization reactions. rsc.orgnih.gov
A key area of research is the functionalization of the indole core . nih.gov While C3-functionalization is common, methods for regioselective C2-functionalization are also being actively explored. nih.gov Direct C-H carbonylation reactions, for instance, provide a straightforward route to introduce carbonyl groups at either the C2 or C3 position of the indole ring. nih.gov
Researchers are also investigating novel cyclization reactions to construct complex polycyclic systems. For example, gold(I)-catalyzed cascade cyclizations of azido-alkynes have been used to synthesize spirocyclic indolin-3-ones, a structural motif found in many biologically active natural products. acs.org Another innovative approach involves the transition-metal-free double indolylation of gem-difluorocyclopropanes, which allows for the direct incorporation of two indole units while preserving the cyclopropane (B1198618) core. acs.org
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.govthieme-connect.deresearchgate.net The Ugi and Passerini reactions are two of the most well-known and versatile MCRs. thieme-connect.dewikipedia.orgorganic-chemistry.orgnih.gov
The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. thieme-connect.denih.govthieme-connect.de Given that this compound contains a primary amine, it is a prime candidate for participation in Ugi-type reactions. thieme-connect.de This would allow for the rapid generation of a diverse library of complex molecules with a peptide-like backbone. thieme-connect.denih.gov The Ugi reaction is known for its broad scope and tolerance of various functional groups, making it a powerful tool for drug discovery. nih.govthieme-connect.de For instance, a five-component Ugi reaction has been developed for the synthesis of indole carboxamide amino amides from indoles, carbon dioxide, amines, aldehydes, and isocyanides. researchgate.netnih.gov
The Passerini reaction , another important MCR, involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the primary amine of this compound is not a direct component of the classical Passerini reaction, modifications and related MCRs could potentially incorporate this building block. Recent research has even explored the use of phthalimide (B116566) as a carboxylic acid surrogate in Passerini-type reactions, demonstrating the ongoing innovation in this area. nih.govacs.org
The potential of MCRs in the chemistry of this compound is summarized below:
| Multicomponent Reaction | Reactants | Product | Potential Application with this compound |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide. thieme-connect.de | α-Acylamino carboxamide. nih.gov | As the amine component to generate diverse peptide-like structures. thieme-connect.de |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide. wikipedia.orgorganic-chemistry.org | α-Acyloxy amide. wikipedia.org | Potential for incorporation in modified or related MCRs. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6-Methoxy-1H-indol-2-yl)methanamine?
- Methodological Answer : Synthesis typically involves indole core formation followed by functionalization. A common approach includes:
Indole ring construction : Use Fischer indole synthesis or Buchwald–Hartwig amination to assemble the indole scaffold.
Methoxy group introduction : Electrophilic substitution (e.g., using methoxy iodide) at the 6-position under controlled conditions.
Methanamine installation : Reductive amination or nucleophilic substitution at the 2-position, employing reagents like NaBH₃CN or NH₃/MeOH .
Optimization for yield and purity involves adjusting reaction time, temperature, and catalyst load (e.g., Pd-based catalysts for coupling reactions) .
Q. How can spectroscopic methods characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify indole protons (δ 6.5–7.5 ppm for aromatic H) and methoxy groups (δ ~3.8 ppm). Methanamine protons appear as a singlet near δ 1.5–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₂N₂O) with exact mass matching calculated values (e.g., 176.0950 g/mol) .
- FT-IR : Detect N-H stretches (~3300 cm⁻¹) and C-O vibrations (~1250 cm⁻¹) from the methoxy group .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer :
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the methanamine and methoxy groups. Poor solubility in water .
- Stability : Susceptible to oxidation at the indole ring; store under inert atmosphere at -20°C .
- Polar Surface Area (PSA) : ~44 Ų (calculated), influencing permeability in biological assays .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic studies of this compound be resolved?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Challenges include:
- Disorder in the methoxy group : Apply restraints to thermal parameters or use higher-resolution data (≤1.0 Å).
- Hydrogen bonding networks : Analyze Hirshfeld surfaces to validate intermolecular interactions .
Q. What structure-activity relationships (SAR) are critical for its biological activity?
- Methodological Answer :
- Methoxy position : The 6-methoxy group enhances lipophilicity and receptor binding compared to 5- or 7-substituted analogs.
- Methanamine orientation : The 2-position amine enables hydrogen bonding with targets like serotonin receptors.
- Validation : Perform comparative assays with analogs (e.g., 6-chloro or 6-methyl derivatives) to isolate substituent effects .
Q. How can synthetic yield and purity be optimized for large-scale production?
- Methodological Answer :
- Catalyst screening : Test Pd/Xantphos systems for coupling steps to reduce byproducts.
- Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients for purification.
- Quality control : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and characterize intermediates via LC-MS .
Q. What computational approaches predict its interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to 5-HT receptors, focusing on π-π stacking (indole ring) and hydrogen bonds (methanamine).
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
Notes
- Evidence IDs are cross-referenced for reproducibility and further reading.
- Advanced questions emphasize methodological rigor over descriptive answers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
